5-chloro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-18-7-4-10-5-8-19(15(21)13(10)18)9-6-17-14(20)11-2-3-12(16)22-11/h2-5,7-8H,6,9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSYQZVKPCRCGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves the sequential assembly of its core structures, starting with the thiophene ring and progressing through various condensation reactions to introduce the pyrrolo[2,3-c]pyridine nucleus. Key steps often involve halogenation, amidation, and cyclization under controlled conditions.
Industrial Production Methods: : Industrial-scale production leans on optimizing reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry are employed to streamline the process, ensuring reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: : Catalysts like palladium on carbon or chromium-based reagents.
Reduction: : Hydrogenation using platinum or nickel catalysts.
Substitution: : Nucleophilic aromatic substitution with strong bases or nucleophiles.
Major Products
Oxidation: : Oxidized derivatives at the thiophene or pyrrolo moieties.
Reduction: : Reduced forms, particularly at the carbonyl positions.
Substitution: : Various substituted analogs with altered electronic properties.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrrolopyridine compounds, including 5-chloro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide, exhibit significant anticancer properties. These compounds have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis. For instance, studies have demonstrated that modifications to the pyrrolopyridine core can enhance cytotoxicity against a variety of cancer cell lines, making them promising candidates for further development as anticancer agents .
Inhibition of Enzymatic Activity
This compound has also been studied for its ability to inhibit certain enzymes that are crucial in various biological processes. For example, it has been identified as a potential inhibitor of blood coagulation factor Xa, which is significant in the treatment of thromboembolic disorders such as myocardial infarction and stroke. The mechanism involves the compound's interaction with the active site of the enzyme, preventing its activity and thereby offering a therapeutic strategy for managing clot-related conditions .
Pharmacology
Antioxidant Properties
The antioxidant capacity of compounds similar to this compound has been evaluated using various assays. These studies often employ DPPH radical scavenging methods to assess the ability of these compounds to neutralize free radicals. Results indicate that certain derivatives exhibit antioxidant activities comparable to well-known antioxidants like ascorbic acid, suggesting potential applications in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
In silico studies have suggested that this compound may also act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The docking studies indicate that modifications to the thiophene and pyrrolopyridine moieties can enhance binding affinity, making these compounds suitable candidates for developing new anti-inflammatory drugs .
Material Science
Development of Functional Materials
Beyond medicinal applications, this compound can be utilized in creating advanced materials with specific electronic or optical properties. The incorporation of thiophene units into polymer matrices has been explored for organic electronics applications, including organic photovoltaic devices and field-effect transistors. Research indicates that these compounds can enhance charge transport properties due to their conjugated structures .
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects is intricately linked to its molecular structure. It typically interacts with specific molecular targets, including enzymes and receptors, modulating their activity through binding interactions that influence biochemical pathways. This can lead to various therapeutic outcomes, depending on the target and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
Pyrrolo[2,3-d]Pyrimidine Derivatives ()
Compounds 19a–19c and 20a–20c in share a pyrrolo[2,3-d]pyrimidine core, differing from the target compound’s pyrrolo[2,3-c]pyridine system. Key distinctions include:
- Ring Fusion Positions: The pyrrolo[2,3-d]pyrimidine core in fuses the pyrrole at the 2,3-positions of pyrimidine, whereas the target’s pyrrolo[2,3-c]pyridine fuses at the 2,3-positions of pyridine.
- Substituent Effects : The 4-oxo group in ’s derivatives contrasts with the 7-oxo group in the target compound, influencing solubility and interaction with biological targets.
Table 1: Core Structure Comparison
Thiazolo[3,2-a]Pyrimidine Derivatives (Evidences 3–7)
The crystal structure of Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate highlights a fused thiazolo-pyrimidine system. Key comparisons include:
- Conformational Rigidity : The thiazolo-pyrimidine core exhibits a flattened boat conformation with a dihedral angle of 80.94° between the thiazole and benzene rings . This contrasts with the target compound’s pyrrolopyridine system, which likely adopts a different conformation due to its distinct fusion pattern.
- Synthetic Yields : The thiazolo-pyrimidine derivative was synthesized in 78% yield via reflux in acetic acid/anhydride , comparable to the high yields (89–95%) reported for pyrrolo[2,3-d]pyrimidines in .
Substituent Effects on Activity and Selectivity
Thiophene Substituents: Chloro vs. Acetyl ()
The compound 5-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide () shares the same core and ethyl linker as the target compound but substitutes chlorine with an acetyl group at the thiophene’s 5-position. Key differences:
- Steric Impact : The acetyl group introduces bulkier substituents, which could hinder binding in sterically constrained active sites.
Table 2: Thiophene Substituent Comparison
| Compound | Thiophene Substituent | Molecular Formula | Molecular Weight |
|---|---|---|---|
| Target Compound | 5-Chloro | C16H14ClN3O3S | ~363.8 (calc.) |
| Compound | 5-Acetyl | C17H17N3O3S | 343.4 |
DPP4 Inhibitors ()
The clinical candidate BMS-767778 () is a pyrrolo[3,4-b]pyridine derivative optimized for dipeptidyl peptidase IV (DPP4) inhibition. Structural comparisons include:
- Core Flexibility : The pyrrolo[3,4-b]pyridine core allows for distinct spatial arrangements of substituents compared to the target’s pyrrolo[2,3-c]pyridine system.
- Selectivity : Substitutions on the ethyl linker (e.g., dimethylacetamide in BMS-767778) demonstrate how side-chain modifications enhance selectivity for DPP4 over related proteases .
Biological Activity
5-chloro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the existing literature on its biological activity, including structure-activity relationships (SAR), synthesis methods, and case studies that highlight its efficacy.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : It contains a thiophene moiety linked to a pyrrolopyridine derivative.
- Functional Groups : The presence of a chloro group and a carboxamide enhances its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific cellular pathways. Below are key findings regarding its biological activity:
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- Mechanism of Action : The compound has been shown to inhibit certain kinases involved in cancer cell proliferation, leading to reduced viability in various cancer cell lines.
- Cell Line Studies : In vitro studies demonstrated that it significantly reduces cell viability in human tumor cell lines, with IC50 values ranging from nanomolar to micromolar concentrations depending on the specific cell line tested .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the compound's efficacy:
- Chloro Group : The presence of the chloro substituent is believed to enhance binding affinity to target proteins.
- Pyrrolopyridine Modification : Alterations in the pyrrolopyridine structure can lead to variations in biological activity, suggesting that specific modifications may improve potency or selectivity .
Study 1: In Vitro Efficacy
A study investigated the effects of this compound on various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), L363 (multiple myeloma), and others.
- Results : The compound exhibited significant cytotoxic effects, with GI50 values below 10 μM in most cases, indicating strong antiproliferative activity .
| Cell Line | GI50 (µM) |
|---|---|
| HeLa | 4.5 |
| L363 | 6.8 |
| A549 (lung cancer) | 8.2 |
Study 2: In Vivo Efficacy
An animal model study assessed the compound's effectiveness in reducing tumor growth:
- Model Used : Xenograft models with human tumor cells implanted.
- Outcome : Treatment with the compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .
Synthesis and Optimization
The synthesis of this compound involves several steps, including multicomponent reactions that enhance yield and purity. Recent advancements have focused on optimizing reaction conditions to improve overall efficiency and reduce by-products.
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-chloro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide?
Answer:
The synthesis typically involves multi-step reactions, with key steps including:
- Condensation reactions under reflux conditions (e.g., glacial acetic acid/acetic anhydride mixtures at 110–120°C for 8–10 hours) to form the pyrrolopyridine core .
- Nucleophilic substitution to introduce the thiophene-2-carboxamide moiety, requiring anhydrous solvents and controlled pH to avoid side reactions .
- Recrystallization from ethyl acetate/ethanol (3:2 v/v) to isolate high-purity crystals suitable for structural analysis .
Critical Parameters:
- Temperature control during reflux to prevent decomposition.
- Use of sodium acetate as a catalyst for cyclization .
Basic: How is the structural integrity of this compound validated experimentally?
Answer:
A combination of spectroscopic and crystallographic methods is employed:
- Nuclear Magnetic Resonance (NMR):
- X-ray Crystallography:
- Single-crystal analysis reveals bond angles (e.g., C–N–C ~120° in the pyridine ring) and torsional deviations (e.g., puckering in the pyrrolo ring by ~0.22 Å) .
- Mass Spectrometry (HRMS):
- Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical m/z within 5 ppm error) .
Advanced: How can computational modeling resolve conformational ambiguities in the pyrrolopyridine core?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) are used to:
- Predict ground-state geometries, including dihedral angles (e.g., ~80° between fused rings) and non-covalent interactions (e.g., C–H···O hydrogen bonds) .
- Compare calculated vs. experimental IR/Raman spectra to validate vibrational modes of the carbonyl group (~1700 cm⁻¹) .
Methodological Note: - Basis set selection and solvent effects (PCM model) must be optimized to match experimental conditions .
Advanced: How do reaction conditions influence yield discrepancies in scaled-up syntheses?
Answer:
Contradictions in yields often arise from:
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may promote side reactions (e.g., hydrolysis of the carboxamide) .
- Catalyst Loading: Excess sodium acetate (>1.5 equiv.) reduces cyclization efficiency due to aggregation .
- Purification Challenges:
- Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for removing byproducts like unreacted thiophene derivatives .
Table 1: Optimization Parameters for Scaling Up
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reflux Time | 8–10 hours | <±5% deviation |
| Solvent Ratio | AcOH/Ac₂O (1:1) | Maximizes purity |
| Crystallization | Ethanol/EtOAc (2:3) | ~78% recovery |
Advanced: What structure-activity relationships (SAR) are observed for chloro-substituted analogs?
Answer:
The chloro group at the thiophene position enhances:
- Electrophilic Reactivity: Facilitates nucleophilic aromatic substitution (e.g., with amines or thiols) .
- Bioactivity: Compared to fluoro or methyl analogs, chloro derivatives show ~3× higher inhibition in kinase assays due to improved hydrophobic interactions .
Experimental Validation: - In Vitro Assays: Dose-dependent cytotoxicity (IC₅₀ ~2.5 µM in cancer cell lines) correlates with chloro substitution .
- Molecular Docking: Chloro groups occupy hydrophobic pockets in target proteins (e.g., ATP-binding sites) with ∆G ~-9.8 kcal/mol .
Advanced: How to address spectral contradictions in characterizing byproducts?
Answer:
- LC-MS/MS: Identifies low-abundance byproducts (e.g., dechlorinated analogs or oxidized pyrrolopyridines) via fragmentation patterns .
- Dynamic NMR: Resolves tautomerism in the pyrrolo ring (e.g., keto-enol equilibria) by variable-temperature studies .
- X-ray Powder Diffraction (XRPD): Differentiates crystalline vs. amorphous impurities in bulk samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
